molecular formula C5H11BrO2 B010149 1-Bromo-2-(2-methoxyethoxy)ethane CAS No. 54149-17-6

1-Bromo-2-(2-methoxyethoxy)ethane

Cat. No. B010149
M. Wt: 183.04 g/mol
InChI Key: HUXJXNSHCKHFIL-UHFFFAOYSA-N
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Patent
US07728029B2

Procedure details

To a solution of hydrazine monohydrate (44.0 mL, 1.00 mol) in ethanol (75 mL) at 0° C. in an ice-water bath was added 1-(2-bromoethoxy)-2-methoxyethane (13.6 mL, 0.100 mol) drop-wise over 20 minutes. The reaction was then allowed to warm to room temperature and stir for 5 minutes and then heated to 40° C. in a preheated oil bath for 12 hours. The reaction was then cooled to room temperature and concentrated to remove the ethanol. The remaining aqueous layer was extracted with methylene chloride (2×100 mL) and diethyl ether (2×100 mL). The organic layers were combined and dried over anhydrous Na2SO4, filtered and concentrated to provide [2-(2-methoxyethoxy)-ethyl]-hydrazine as a light yellow oil (10.29 g, 85%).
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].Br[CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH3:11]>C(O)C>[CH3:11][O:10][CH2:9][CH2:8][O:7][CH2:6][CH2:5][NH:2][NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
44 mL
Type
reactant
Smiles
O.NN
Name
Quantity
13.6 mL
Type
reactant
Smiles
BrCCOCCOC
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. in a preheated oil bath for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
EXTRACTION
Type
EXTRACTION
Details
The remaining aqueous layer was extracted with methylene chloride (2×100 mL) and diethyl ether (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COCCOCCNN
Measurements
Type Value Analysis
AMOUNT: MASS 10.29 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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